3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one 3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15728790
InChI: InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-17,19H/i3D,4D,5D,6D,7D
SMILES:
Molecular Formula: C15H10O5
Molecular Weight: 275.27 g/mol

3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one

CAS No.:

Cat. No.: VC15728790

Molecular Formula: C15H10O5

Molecular Weight: 275.27 g/mol

* For research use only. Not for human or veterinary use.

3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one -

Specification

Molecular Formula C15H10O5
Molecular Weight 275.27 g/mol
IUPAC Name 3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-4,7-dihydroxychromen-5-one
Standard InChI InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-17,19H/i3D,4D,5D,6D,7D
Standard InChI Key GRDKGNHOAVSNCW-DKFMXDSJSA-N
Isomeric SMILES [2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=C3C(=C(C(=C(C3=O)[2H])O)[2H])O2)O)[2H]
Canonical SMILES C1=CC(=CC=C1C2=CC(=C3C(=CC(=CC3=O)O)O2)O)O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound belongs to the chromen-4-one class, featuring a benzopyran core with hydroxyl and deuterium substitutions. Its molecular formula is C₁₅H₁₀O₅, with a molecular weight of 275.27 g/mol. The IUPAC name—3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-4,7-dihydroxychromen-5-one—reflects the positions of deuterium atoms (C-3, C-6, C-8 on the chromen ring and C-3′, C-5′ on the phenyl group) and hydroxyl groups (C-4, C-7, and C-4′).

Key Structural Features:

  • Deuterium Substitutions: Enhances metabolic stability by altering kinetic isotope effects .

  • Hydroxyl Groups: Facilitate hydrogen bonding with biological targets, influencing antioxidant and enzyme-inhibitory activities.

  • Planar Configuration: Promotes π-π stacking interactions with aromatic residues in proteins .

Spectroscopic Characterization

The compound’s isomeric SMILES ([2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=C3C(=C(C(=C(C3=O)[2H])O)[2H])O2)O)[2H]) and InChIKey (GRDKGNHOAVSNCW-DKFMXDSJSA-N) confirm its stereochemistry. Nuclear magnetic resonance (NMR) and mass spectrometry data from deuterated analogs reveal distinct signals for deuterium atoms, aiding in structural verification .

Synthesis and Production

Synthetic Routes

Synthesis involves multi-step organic reactions under controlled conditions:

Step 1: Precursor Preparation

  • Starting Material: Apigenin (5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) .

  • Deuteration: Hydrogen-deuterium exchange via hydrothermal treatment (e.g., D₂O at 120°C for 24 hours), achieving ~63% deuteration efficiency .

Step 2: Cyclization and Purification

  • Cyclization: Acid-catalyzed condensation of deuterated intermediates.

  • Purification: Column chromatography or HPLC to isolate the target compound .

Industrial-Scale Challenges

  • Cost of Deuterated Reagents: D₂O and deuterated solvents increase production costs.

  • Reaction Optimization: Requires precise pH (6.5–7.5) and temperature (100–130°C) control to minimize side reactions .

Pharmacological Effects

Anti-Tumor Activity

Deuteration amplifies the compound’s ability to inhibit cancer cell proliferation:

ParameterNon-Deuterated ApigeninDeuterated Analog (This Compound)
G₂ Phase Arrest (%)10.412.1
Early Apoptosis (%)8.712.1
IC₅₀ (μM)45.228.6

Data derived from HCT116 colon cancer cells .

Mechanistically, the compound inhibits cyclin-dependent kinase 1 (CDK1), disrupting cell cycle progression. Deuterium enhances binding affinity to CDK1’s ATP-binding pocket, as evidenced by molecular docking simulations .

Anti-Inflammatory Effects

In murine models of turpentine-induced inflammation, the compound reduced ¹⁸F-FDG uptake by 40% compared to controls, indicating suppressed glucose metabolism in inflamed tissues . This effect correlates with inhibition of NF-κB signaling and downstream pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

Applications in Research

Drug Delivery Systems

A lipid-based formulation (e.g., olive oil emulsion) improves oral bioavailability:

ParameterNative Apigenin4′-DHA-Apigenin Hybrid
Cₘₐₓ (ng/mL)120315
AUC₀–₆ (ng·h/mL)4501,180
Relative Bioavailability (%)100262

Adapted from pharmacokinetic studies in C57BL/6J mice .

Mechanistic Studies

The compound serves as a probe to study:

  • Deuterium Isotope Effects: Impact on enzyme kinetics and metabolic pathways .

  • Reactive Oxygen Species (ROS) Scavenging: Hydroxyl groups quench ROS with a rate constant of k=2.3×109M1s1k = 2.3 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}.

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